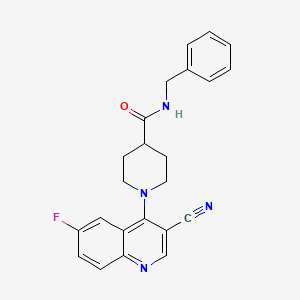
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide” is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in the pharmaceutical market for several decades . They are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Synthesis Analysis
The synthesis of fluoroquinolones involves various structural modifications by incorporating substituents into different positions or by means of annelation . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone system, which can be modified by incorporating fluorine atoms at different positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis
Fluoroquinolones participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones are influenced by the specific structural modifications made during synthesis . These modifications result in a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
- Researchers have explored derivatives of N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide as potential inhibitors of cancer cell growth .
- By modulating inflammatory pathways, these molecules could be useful in managing inflammatory diseases .
- Scientists have used these derivatives to construct various organic heterocycles, expanding the toolbox for synthetic chemists .
Anticancer Agents
Anti-Inflammatory Properties
Neuroprotective Agents
Antimicrobial Activity
Heterocyclic Synthesis
Pharmacophore Development
Mechanism of Action
Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This mechanism of action is different from antibiotics and other groups of antibacterials, allowing fluoroquinolones to treat infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Future Directions
The future directions in the research and development of fluoroquinolones could involve further structural modifications to improve their antimicrobial properties and spectrum . Additionally, the development of new synthesis methods and the exploration of other types of biological activity for the family of fluoroquinolones could be potential future directions .
properties
IUPAC Name |
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c24-19-6-7-21-20(12-19)22(18(13-25)15-26-21)28-10-8-17(9-11-28)23(29)27-14-16-4-2-1-3-5-16/h1-7,12,15,17H,8-11,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCJWCYKHPKAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)

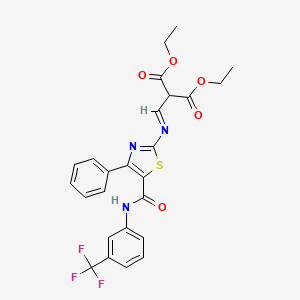

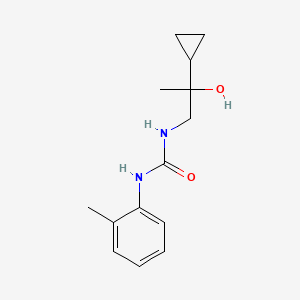

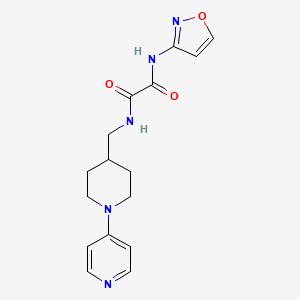

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
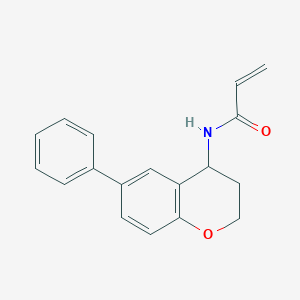
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2657257.png)
![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)